N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(13-6-2-1-3-7-13)18-14-9-11-19(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLOKPBNKPKARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize pre-activated acyl halides or anhydrides as starting materials for constructing the amide bond . Additionally, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as TBHP and iodine (I2) under mild conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce various functional groups into the pyrrolidine or pyridine rings .
Scientific Research Applications
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide exhibits several notable biological activities:
- Noradrenaline Reuptake Inhibition : Research indicates that derivatives of this compound can act as noradrenaline reuptake inhibitors (NRIs), which may enhance noradrenaline levels in the central nervous system (CNS). For example, a related compound demonstrated an increase in noradrenaline levels by up to 350% in vivo, suggesting potential applications in treating mood disorders .
- Antibacterial Properties : Compounds with similar structures have shown antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus. Some derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, suggesting they could be viable alternatives to existing antibiotics.
- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) : Structural analogs have been studied for their ability to inhibit NAMPT, an enzyme crucial for cellular metabolism and survival, potentially leading to therapeutic applications in metabolic diseases.
Pharmacological Implications
The pharmacological implications of this compound are significant:
- Therapeutic Potential : The compound's ability to act on multiple biological targets suggests applications in treating various conditions, including mood disorders, bacterial infections, and metabolic diseases .
- Structure-Activity Relationship (SAR) : Understanding the SAR is essential for optimizing the efficacy and safety profiles of these compounds. Specific modifications at designated positions on the benzamide or pyridine rings can enhance biological activity or selectivity for desired targets.
Case Studies and Research Findings
Several studies have focused on the biological activities and potential therapeutic applications of this compound and its derivatives:
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrrolidine rings allow the compound to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: Derivatives of this compound are under investigation for kinase inhibition, with acalabrutinib serving as a clinical benchmark .
- Synthetic Challenges : Efficient synthesis requires precise control over pyrrolidine functionalization, as evidenced by the use of propargyl bromide and K2CO3/TBAHSO4 in related benzamide syntheses .
- Structure-Activity Relationships (SAR) : Substitutions at the pyrrolidine 1-position (e.g., pyridine vs. acetyl) critically influence target selectivity and metabolic stability .
Biological Activity
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a benzamide moiety with a pyrrolidine ring substituted by a pyridine group. This configuration suggests potential interactions with various biological targets, particularly due to the presence of nitrogen atoms that enhance reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to active sites or allosteric sites, modulating the activity of target proteins and influencing cellular signaling pathways. For instance, it may inhibit enzymes involved in critical cellular processes, including poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
Antiviral Activity
Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For example, compounds targeting HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown potent activity against various strains of the virus . This suggests that this compound may also possess similar antiviral capabilities.
Anticancer Potential
The compound has garnered attention for its potential anticancer properties. Research indicates that compounds with similar structural features have been evaluated for their efficacy against cancer cells. The inhibition of PARP and other enzymes implicated in cancer cell proliferation suggests that this compound could be explored as a therapeutic agent in oncology .
Neuropharmacological Effects
This compound may also act as a noradrenaline reuptake inhibitor (NRI). Studies have shown that related compounds can significantly increase noradrenaline levels in the central nervous system, indicating potential applications in treating mood disorders .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several key reactions, including the formation of the benzamide linkage and the introduction of the pyridine and pyrrolidine groups. Understanding the SAR is crucial for optimizing its biological activity. Variations in substitution patterns on the phenyl ring have been shown to significantly influence the potency and selectivity of related compounds .
Q & A
Q. What are the common synthetic routes for N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide, and how are intermediates validated?
Synthesis typically involves multi-step reactions, including:
- Pyrrolidine functionalization : Reaction of pyrrolidine with pyridin-2-yl groups under basic conditions (e.g., K₂CO₃ in DMF at 150°C) to form the 1-(pyridin-2-yl)pyrrolidine core .
- Amide coupling : Benzamide formation via reaction with benzoyl chloride or activated esters, often using catalysts like DMAP or HOBt . Validation : TLC monitors reaction progress, while NMR (¹H/¹³C) and HPLC confirm intermediate purity and structural fidelity .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Advanced techniques include:
Q. What in vitro assays are used to evaluate its biological activity?
Common methodologies:
- Glucokinase activation : Rat hepatocyte assays measuring glucose uptake at 10 mM glucose, with EC₅₀ calculations .
- Kinase inhibition : Fluorescence polarization assays targeting ATP-binding pockets of kinases (e.g., JAK2 or EGFR), with IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data between assays be resolved?
Contradictions often arise from:
- Assay conditions : Variability in cell lines (e.g., hepatocytes vs. HEK293) or glucose concentrations .
- Impurity interference : Trace byproducts (e.g., oxidized derivatives) may skew results; repurification via preparative HPLC is recommended .
Q. What strategies address stereochemical challenges during synthesis?
- Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation .
- Asymmetric catalysis : Pd-catalyzed amidation to control stereocenters in pyrrolidine rings .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?
- Structural modifications : Introducing trifluoromethyl groups (↑ lipophilicity) or methoxy substituents (↑ metabolic resistance) .
- Prodrug approaches : Esterification of the benzamide group to enhance oral bioavailability .
Q. What crystallographic pitfalls occur during structure determination?
- Twinning : High-resolution data (d ≤ 0.8 Å) and SHELXD’s twin refinement tools mitigate this .
- Disorder : Partial occupancy of pyridinyl groups resolved via iterative refinement in SHELXL .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
